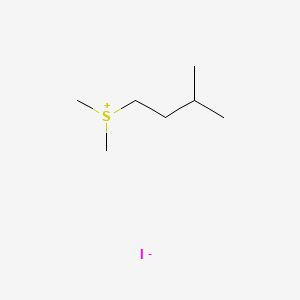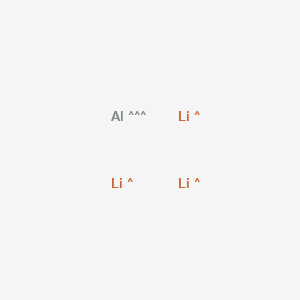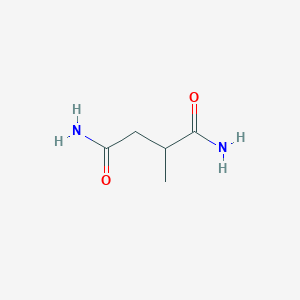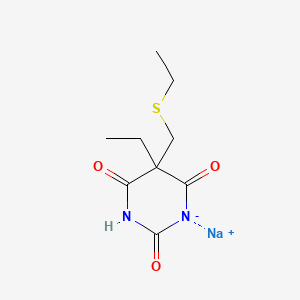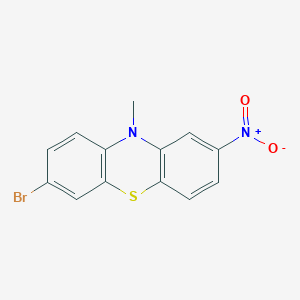
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with dichloro and tetraethoxypropan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate chlorinating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopropane derivatives are treated with chlorinating agents in the presence of catalysts. The process parameters are carefully monitored to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro groups to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2,2,3,3-tetramethylcyclopropane: A structurally similar compound with different substituents on the cyclopropane ring.
1,3-Dichloropropene: Another chlorinated cyclopropane derivative with distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
77326-71-7 |
|---|---|
Molekularformel |
C14H26Cl2O4 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
1,1-dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane |
InChI |
InChI=1S/C14H26Cl2O4/c1-5-17-12(18-6-2)11(10-9-14(10,15)16)13(19-7-3)20-8-4/h10-13H,5-9H2,1-4H3 |
InChI-Schlüssel |
QOVRKXQEUFSUBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C1CC1(Cl)Cl)C(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
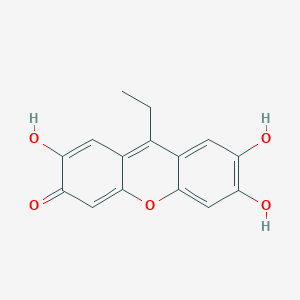
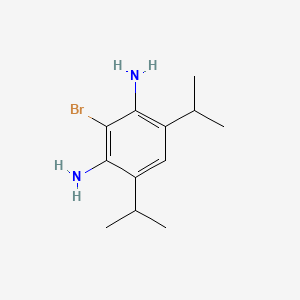
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)
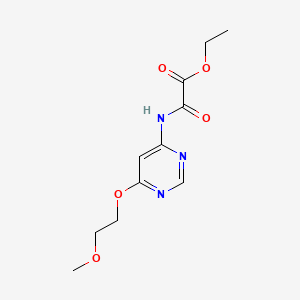
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)
